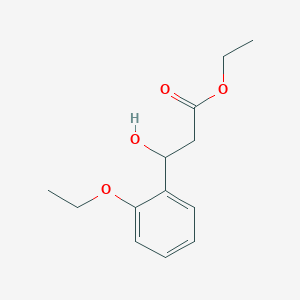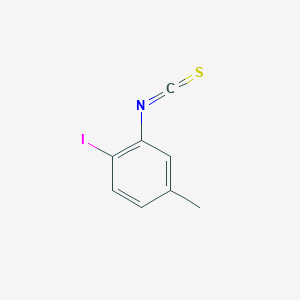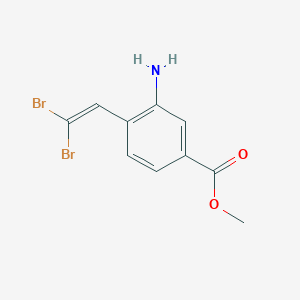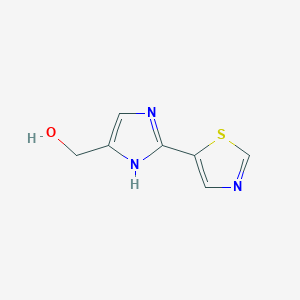
Bis(2-bromobenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-bromobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two bromobenzoyl groups linked by a peroxide bond. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromobenzoyl) peroxide typically involves the reaction of 2-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
[ \text{2-bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions: Bis(2-bromobenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, often generating free radicals.
Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromine atoms.
Major Products:
Oxidation: Formation of radical species.
Reduction: Formation of 2-bromobenzyl alcohol.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Bis(2-bromobenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator for radical polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
作用机制
The mechanism of action of bis(2-bromobenzoyl) peroxide primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Dibenzoyl peroxide: Similar in structure but lacks the bromine atoms, leading to different reactivity.
Bis(4-chlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine, affecting its chemical properties.
Uniqueness: Bis(2-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications where other peroxides may not be effective.
属性
分子式 |
C14H8Br2O4 |
|---|---|
分子量 |
400.02 g/mol |
IUPAC 名称 |
(2-bromobenzoyl) 2-bromobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Br2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI 键 |
PQTJTWAPYYBPNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
